2-Bromomethyl-1-ethoxy-4-nitrobenzene 2-Bromomethyl-1-ethoxy-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1154946-69-6
VCID: VC3045138
InChI: InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3
SMILES: CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

2-Bromomethyl-1-ethoxy-4-nitrobenzene

CAS No.: 1154946-69-6

Cat. No.: VC3045138

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromomethyl-1-ethoxy-4-nitrobenzene - 1154946-69-6

Specification

CAS No. 1154946-69-6
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name 2-(bromomethyl)-1-ethoxy-4-nitrobenzene
Standard InChI InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3
Standard InChI Key KTOMZFKDXSUKTB-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Canonical SMILES CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr

Introduction

Physical and Chemical Properties

Physical State and Appearance

Based on the properties of similar nitrobenzene derivatives, 2-Bromomethyl-1-ethoxy-4-nitrobenzene would likely appear as a crystalline solid at room temperature. The presence of the nitro group often imparts a pale yellow to amber coloration to such compounds.

Estimated Physical Properties

Table 1 presents the estimated physical properties of 2-Bromomethyl-1-ethoxy-4-nitrobenzene based on structural analogs:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCommon for similar nitrobenzene derivatives
ColorPale yellow to amberTypical for nitro-containing aromatics
Density~1.5-1.6 g/cm³Comparable to 2-Bromo-1-ethyl-4-nitrobenzene (1.5±0.1 g/cm³)
Boiling Point~290-310°C at 760 mmHgRelated to 2-Bromo-1-ethyl-4-nitrobenzene (293.3±20.0°C)
Flash Point~130-140°CSimilar to 2-Bromo-1-ethyl-4-nitrobenzene (131.2±21.8°C)
LogP~3.5-3.8Based on 2-Bromo-1-ethyl-4-nitrobenzene (LogP 3.52)
SolubilityLimited water solubility; soluble in organic solventsCharacteristic of substituted nitrobenzenes

Chemical Reactivity

The chemical reactivity of 2-Bromomethyl-1-ethoxy-4-nitrobenzene is largely determined by its three functional groups:

  • The bromomethyl group (−CH₂Br) serves as an excellent leaving group in nucleophilic substitution reactions, making it a valuable synthetic intermediate.

  • The nitro group (−NO₂) withdraws electrons from the aromatic ring, activating it toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution.

  • The ethoxy group (−OCH₂CH₃) donates electrons to the aromatic ring, partially counterbalancing the electron-withdrawing effect of the nitro group.

This combination of functional groups creates a molecule with distinct reactivity patterns, particularly useful in synthetic organic chemistry.

Synthesis Routes and Methods

From 1-Ethoxy-2-methyl-4-nitrobenzene

A feasible synthesis route might involve bromination of 1-ethoxy-2-methyl-4-nitrobenzene using N-bromosuccinimide (NBS) with a radical initiator:

  • Prepare 1-ethoxy-2-methyl-4-nitrobenzene from appropriate precursors

  • React with NBS in the presence of a radical initiator (AIBN or peroxide)

  • Purify via recrystallization or column chromatography

From 2-Hydroxymethyl-1-ethoxy-4-nitrobenzene

Another potential route involves conversion of the hydroxyl group to a bromide:

  • Treat 2-hydroxymethyl-1-ethoxy-4-nitrobenzene with PBr₃ or HBr

  • Perform the reaction in an appropriate solvent (e.g., dichloromethane)

  • Purify the resulting product

Similar to the procedures for 2-(Bromomethyl)-4-chloro-1-nitrobenzene, optimizing reaction conditions would be crucial to avoid side reactions and maximize yield.

Purification Techniques

Based on information about structurally similar compounds, purification might involve:

  • Recrystallization from dichloromethane or ethanol/water mixtures

  • Column chromatography using hexane/ethyl acetate gradients

  • Monitoring purity via HPLC with a C18 column and acetonitrile/water mobile phase

Biological Activity and Applications

Activity TypePotential MechanismResearch Relevance
AntimicrobialDisruption of bacterial cell membranes; inhibition of essential bacterial enzymesDevelopment of novel antibacterial agents
AnticancerInduction of apoptosis; inhibition of topoisomerase IICancer treatment research
CytotoxicGeneration of reactive oxygen species; oxidative damageUnderstanding cellular damage mechanisms

The nitro group can undergo reduction to form reactive intermediates, potentially contributing to oxidative stress and cellular interactions. Additionally, the bromomethyl group can act as an alkylating agent, interacting with biological nucleophiles.

Research Applications and Current Studies

Organic Synthesis Applications

The functional groups present in 2-Bromomethyl-1-ethoxy-4-nitrobenzene make it potentially valuable in organic synthesis:

  • The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of various functional groups.

  • The nitro group can be reduced to an amino group, opening pathways to heterocyclic synthesis.

  • The ethoxy group provides a point of differentiation from other nitrobenzene derivatives, potentially enabling selective reactions.

Table 2: Potential Synthetic Transformations of 2-Bromomethyl-1-ethoxy-4-nitrobenzene

TransformationReagentsPotential Products
Nucleophilic SubstitutionAmines, thiols, alcohols2-(Aminomethyl/thiomethyl/alkoxymethyl)-1-ethoxy-4-nitrobenzene derivatives
Nitro ReductionFe/HCl, Na₂S, H₂/Pd-C4-Amino-2-bromomethyl-1-ethoxybenzene
Suzuki-Miyaura CouplingBoronic acids, Pd catalyst2-(Arylmethyl)-1-ethoxy-4-nitrobenzene derivatives
Nitro and Bromomethyl TransformationSequential reduction and alkylationComplex heterocyclic structures

Pharmaceutical Relevance

Similar to other substituted nitrobenzenes, 2-Bromomethyl-1-ethoxy-4-nitrobenzene could serve as a building block for pharmaceutical compounds. The bromomethyl group allows for attachment to other molecular fragments, while the nitro group can be transformed into various nitrogen-containing functionalities commonly found in bioactive molecules.

Comparative Analysis with Structural Analogs

Structure-Property Relationships

Comparing 2-Bromomethyl-1-ethoxy-4-nitrobenzene with its structural analogs provides insights into structure-property relationships:

Table 3: Comparison with Structural Analogs

CompoundKey Structural DifferenceExpected Property Difference
2-(Bromomethyl)-4-chloro-1-nitrobenzeneChloro instead of ethoxy groupLower solubility in polar solvents; higher electrophilicity of the aromatic ring
1-Bromo-2-ethoxy-4-nitrobenzeneBromo on ring vs. bromomethylDifferent reactivity pattern; less susceptible to nucleophilic substitution
2-Bromo-1-ethyl-4-nitrobenzeneEthyl instead of ethoxy; bromo instead of bromomethylDifferent electronic properties; altered reactivity profile

Reactivity Patterns

The presence of the ethoxy group in 2-Bromomethyl-1-ethoxy-4-nitrobenzene, compared to the chloro group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene, would likely:

  • Increase electron density in the aromatic ring, reducing electrophilicity

  • Enhance solubility in organic solvents

  • Alter the distribution of partial charges, affecting reaction rates in nucleophilic substitutions

  • Modify hydrogen bonding capabilities, influencing interactions with biological targets

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